Trifluoromethanol

Acidity pKa Fluorine Chemistry

Trifluoromethanol (CAS 1493-11-4) is the simplest perfluoroalcohol—a uniquely reactive, high-acidity (pKa ≈1.2) research intermediate, not a commodity solvent. Unlike stable analogs (TFE, HFIP), CF3OH serves as a direct -OCF3 source via facile deprotonation to the trifluoromethoxide anion, enabling mild-condition nucleophilic trifluoromethoxylation without transition metal catalysts. Its well-characterized HF elimination pathway (barrier 45.1±2 kcal/mol) makes it the benchmark model for α-fluoroalcohol decomposition studies. Instability is an inherent mechanistic feature: supplied exclusively for R&D synthesis and fundamental investigation, where alternative reagents cannot scientifically substitute.

Molecular Formula CHF3O
Molecular Weight 86.013 g/mol
CAS No. 1493-11-4
Cat. No. B075723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanol
CAS1493-11-4
Synonymstrifluoromethanol
Molecular FormulaCHF3O
Molecular Weight86.013 g/mol
Structural Identifiers
SMILESC(O)(F)(F)F
InChIInChI=1S/CHF3O/c2-1(3,4)5/h5H
InChIKeyWZCZNEGTXVXAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethanol (CAS 1493-11-4) Procurement Guide: Key Properties and Core Differentiation


Trifluoromethanol (CAS 1493-11-4), with the formula CF3OH, is the simplest perfluoroalcohol [1]. It is a colorless gas with a melting point of -82 °C and a boiling point of approximately 22.4 °C, which is unstable at room temperature [2]. Its defining characteristic is the highly electron-withdrawing -CF3 group directly attached to the hydroxyl, which imparts uniquely high acidity and reactivity compared to non-fluorinated analogs. This compound is primarily sourced as a specialized research chemical and synthetic intermediate, rather than a bulk industrial commodity [3].

Why Trifluoromethanol Cannot Be Substituted with Other Fluorinated Alcohols


Substituting trifluoromethanol with other common fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is not a scientifically valid approach for specific applications due to fundamental differences in physicochemical properties and reactivity. While TFE and HFIP are stable, widely used solvents and reagents, trifluoromethanol is a primary perfluoroalcohol, which makes it uniquely unstable and highly reactive [1]. It readily eliminates hydrogen fluoride (HF) to form carbonyl fluoride (COF2), a property not shared by its more stable analogs [2]. This inherent instability dictates its use as a reactive intermediate or a source of the trifluoromethoxy (-OCF3) group, roles for which stable fluorinated alcohols are not suitable. Conversely, trifluoromethanol's instability precludes its use as a general solvent where TFE and HFIP are employed. The stark differences in their decomposition pathways and stability profiles mean that selecting one over the other is not a matter of preference but a strict requirement dictated by the desired chemical transformation.

Quantitative Evidence for Trifluoromethanol Differentiation in Procurement


Differential Acidity of Trifluoromethanol vs. Methanol

Trifluoromethanol (CF3OH) is significantly more acidic than its non-fluorinated analog, methanol (CH3OH), due to the strong electron-withdrawing inductive effect of the -CF3 group. DFT studies model the acid dissociation constant (pKa) of CF3OH to be approximately 1.2 . This represents a substantial difference from the well-established pKa of methanol, which is 15.5 [1]. The enhanced acidity enables deprotonation under much milder conditions, which is critical for generating the trifluoromethoxide nucleophile.

Acidity pKa Fluorine Chemistry

Computational Decomposition Barrier of Trifluoromethanol vs. Other α-Fluoroalcohols

The thermal instability of α-fluoroalcohols is attributed to the unimolecular elimination of hydrogen fluoride (HF). High-level coupled-cluster theory (CCSD(T)) calculations predict the energy barrier for this intramolecular HF elimination from trifluoromethanol (CF3OH) to be 45.1 ± 2 kcal/mol [1]. This barrier is higher than those calculated for mono- and difluoromethanol, which were predicted to be 42.9 and 43.1 kcal/mol, respectively [1]. This indicates that in its isolated, unimolecular state, CF3OH has a slightly higher intrinsic kinetic stability than its less-fluorinated counterparts.

Computational Chemistry Reaction Mechanism Stability

Synthesis and Reagent Accessibility of Trifluoromethanol

Historically, the synthesis of trifluoromethanol was challenging, limiting its use. However, a convenient one-step method has been developed that produces CF3OH from readily available and inexpensive bulk chemicals [1]. This process involves the reaction of trifluoroacetyl chloride (CF3COCl) with potassium fluoride (KF) in an aprotic solvent. This development represents a significant advancement over the original low-temperature synthesis from trifluoromethyl hypochlorite (CF3OCl) and HCl [2], making CF3OH a more practical and accessible reagent for synthetic chemistry and industrial applications [1].

Synthetic Methodology Reagent Fluorination

Recommended Application Scenarios for Trifluoromethanol (CAS 1493-11-4)


Synthesis of Trifluoromethyl Ethers and Esters

Trifluoromethanol serves as a direct precursor for introducing the valuable trifluoromethoxy (-OCF3) group into organic molecules . This functional group is highly sought after in pharmaceutical and agrochemical development for its ability to enhance metabolic stability and lipophilicity. The high acidity of CF3OH (pKa ≈ 1.2) [1] allows for facile deprotonation to generate the trifluoromethoxide anion, a potent nucleophile, under mild conditions. This contrasts with the use of other trifluoromethylating agents, which often require harsh conditions or expensive transition metal catalysts. Its use in this context is supported by its ability to act as a source of the -OCF3 group, which is a primary research application [2].

Fundamental Studies of Alpha-Fluoroalcohol Stability and Decomposition

As the simplest perfluoroalcohol, trifluoromethanol is the ideal model compound for investigating the fundamental mechanisms of HF elimination and decomposition in α-fluoroalcohols . Its well-characterized unimolecular decomposition barrier (45.1 ± 2 kcal/mol) and autocatalytic decomposition pathway, which involves H-bonded complexes with HF, provide a benchmark for computational and experimental studies [1]. This makes it an essential reagent for research groups focused on understanding the stability and reactivity of fluorinated organic compounds, where alternative compounds like TFE are too stable to provide comparable mechanistic insight.

Exploratory Research as a Reactive Fluorinated Building Block

Trifluoromethanol is procured as a specialized research chemical for exploring new reactions and synthetic routes . Its unique combination of high volatility (boiling point ≈ 22.4 °C) and high acidity makes it a valuable, albeit challenging, building block for creating novel fluorinated molecules. Its use is particularly relevant in academic and industrial R&D settings where the goal is to discover new chemical space, rather than optimize a known, stable process. The availability of a convenient synthetic method [1] lowers the barrier to entry for its use in these exploratory applications, positioning it as a tool for innovation rather than a commodity chemical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoromethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.